molecular formula C7H5ClN4O2 B3353852 2-(6-chloro-9H-purin-9-yl)acetic acid CAS No. 56763-07-6

2-(6-chloro-9H-purin-9-yl)acetic acid

Cat. No. B3353852
CAS RN: 56763-07-6
M. Wt: 212.59 g/mol
InChI Key: CNINCNIHGAUYEM-UHFFFAOYSA-N
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Description

“2-(6-chloro-9H-purin-9-yl)acetic acid” is a purine derivative . It has an empirical formula of C7H5ClN4O2S and a molecular weight of 244.66 .


Synthesis Analysis

The synthesis of “2-(6-chloro-9H-purin-9-yl)acetic acid” can be achieved from tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate . Another method involves the use of 6-Chloroguanine and Benzyl 2-bromoacetate .


Molecular Structure Analysis

The molecular formula of “2-(6-chloro-9H-purin-9-yl)acetic acid” is C7H5ClN4O2S . Its average mass is 240.646 Da and its monoisotopic mass is 240.041397 Da .

Scientific Research Applications

Antiviral Agent

The compound has been synthesized as a potential antiviral agent . The structure of this compound has been confirmed by IR, 1 H-NMR, 13 C-NMR, UV, and Mass spectroscopic data .

Nucleoside Research

This compound is a type of nucleoside, which are key components of DNA and RNA. It has been used in the research of antineoplastic and antileukemic properties of purine bases and their nucleosides .

Biological Activity Research

The compound has been used in the study of the biological activity and importance of 6-substituted purine bases and nucleosides .

Kinetics and Substrate Specificity Study

6-Chloropurine riboside, a related compound, is used to study the kinetics and substrate specificity of adenosine deaminase .

Synthesis of Nucleoside Derivatives

6-Chloropurine riboside is benzoylated to facilitate the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine .

Purine Substrate Analogue

After phosphorylation to NMP, NDP, or NTP, it is used as a purine substrate analogue in studies with enzymes such as Inosine monophosphate dehydrogenase (IMPDH); bacteriophage T4 RNA-ligase (EC 6.5.1.3) and pancreatic fibonuclease A .

Synthesis of Purine Intermediates

2-Amino-6-chloro-9H-purine-9-acetic acid may be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates .

Synthesis of Purine Derivatives

It may also be used in the synthesis of 6-decyloxy or 6-decylthio-9-phenylalanine/serine or alanine-substituted purine derivatives .

Mechanism of Action

Target of Action

It is known that this compound is a purine derivative , and purines often interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 2-(6-chloro-9H-purin-9-yl)acetic acid is currently unknown due to the lack of specific information in the literature . As a purine derivative, it may interact with its targets in a similar manner to other purine compounds, possibly by binding to the active site of enzymes or receptors and influencing their activity. More research is required to elucidate the precise interactions and changes resulting from this compound’s action.

properties

IUPAC Name

2-(6-chloropurin-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNINCNIHGAUYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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